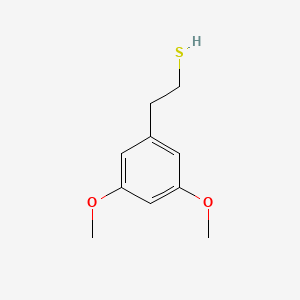

2-(3,5-Dimethoxyphenyl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

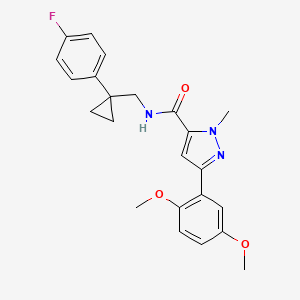

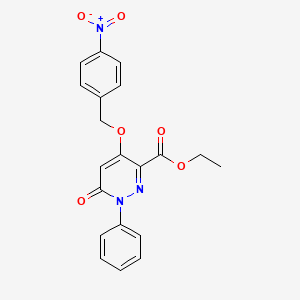

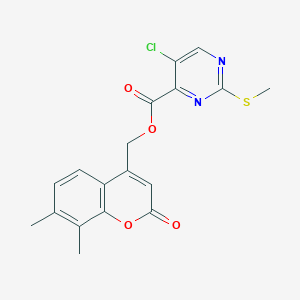

“2-(3,5-Dimethoxyphenyl)ethanethiol” is a chemical compound with the molecular formula C10H14O2S . It is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules that have been shown to display a range of potent biological properties .

Synthesis Analysis

The synthesis of “this compound” and its analogues has been discussed in several studies . These compounds are often synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The 3D structure may be viewed using specific software . The compound crystallizes in the centrosymmetric space group P21/c with unit cell dimensions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines . The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 198.28196 . More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

Cytochrome P450 Enzyme Metabolism

One of the significant scientific applications of compounds similar to 2-(3,5-Dimethoxyphenyl)ethanethiol is in understanding the metabolism of various substances via cytochrome P450 enzymes. For instance, the study by Nielsen et al. (2017) investigates the metabolism of NBOMe compounds, which are structurally related to this compound, by different cytochrome P450 enzymes. This research is crucial in comprehending the biotransformation pathways of these substances in the human liver, highlighting the role of CYP3A4 and CYP2D6 enzymes in particular (Nielsen et al., 2017).

Neuropharmacology of NBOMe Hallucinogens

Another application is in neuropharmacology, particularly concerning the effects of hallucinogens. Elmore et al. (2018) explored the neuropharmacology of NBOMe hallucinogens, which are structurally similar to this compound, in rats. Their findings contribute to understanding the high potency of these substances as 5-HT2A agonists, which is consistent with their hallucinogenic effects in humans (Elmore et al., 2018).

Bromination of Aromatic Ethers

The chemical modification of compounds like this compound is also an area of research. Xu Yong-nan (2012) investigated the bromination of aromatic ethers, which is relevant for synthesizing various chemical derivatives. This study demonstrates an efficient method for the bromination of compounds similar to this compound, highlighting its utility in organic synthesis (Xu Yong-nan, 2012).

Protonation-Induced Conformational Changes

Research by Ohno et al. (2003) focuses on the protonation-induced conformational changes in compounds like 2-(N,N-Dimethylamino)ethanethiol. This study provides insights into the structural behavior of these compounds under different pH conditions, which is crucial for understanding their chemical properties and potential applications in various fields (Ohno et al., 2003).

properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-11-9-5-8(3-4-13)6-10(7-9)12-2/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLMHKMPUODIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCS)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2933441.png)

![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)

![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)

![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)

![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)